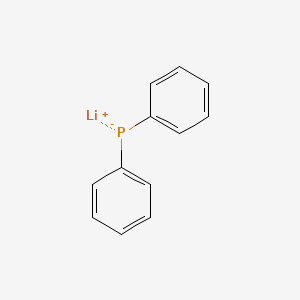
Lithium Diphenylphosphanide
Descripción general
Descripción
Lithium Diphenylphosphanide is a compound that contains lithium and the organophosphorus anion with the formula (C6H5)2PLi . It is an air-sensitive solid that is used in the preparation of diphenylphosphino compounds .
Synthesis Analysis
The lithium, sodium, and potassium salts are prepared by reduction of chlorodiphenylphosphine, triphenylphosphine, or tetraphenyldiphosphine with alkali metals . They can also be obtained by deprotonation of diphenylphosphine . Another approach towards the synthesis of lithium diphenylphosphinites involves direct deprotonation of diphenylphosphine oxide with n BuLi and BePh 2, as well as via salt metathesis .Molecular Structure Analysis
Although treated as salts, alkali diphenylphosphides are highly aggregated in solution. They adopt polymeric structures as solids .Chemical Reactions Analysis
With water, the salts convert to diphenylphosphine: (C6H5)2PLi + H2O → (C6H5)2PH + LiOH . With halocarbons, the salts react to give tertiary phosphines: (C6H5)2PM + RX → (C6H5)2PR + MX . When treated with metal halides, lithium diphenylphosphide gives transition metal phosphido complexes .Physical And Chemical Properties Analysis
Lithium Diphenylphosphanide has a molar mass of 192.13 g·mol −1 . It appears as a pale yellow solid . It reacts with water and is soluble in ethers and hydrocarbons .Aplicaciones Científicas De Investigación
Synthesis of Diphenylphosphino Compounds
Lithium Diphenylphosphanide is used in the preparation of diphenylphosphino compounds . It contains lithium and the organophosphorus anion with the formula (C6H5)2PLi . It is an air-sensitive solid that, as an ether complex, appears as a dark red lithium salt .
Reactions with Water
When Lithium Diphenylphosphanide comes into contact with water, it converts to diphenylphosphine . This reaction is represented by the equation: (C6H5)2PLi + H2O → (C6H5)2PH + LiOH .
Reactions with Halocarbons
Lithium Diphenylphosphanide reacts with halocarbons to produce tertiary phosphines . The reaction can be represented as: (C6H5)2PM + RX → (C6H5)2PR + MX .
Formation of Transition Metal Phosphido Complexes
When treated with metal halides, Lithium Diphenylphosphanide forms transition metal phosphido complexes . These complexes have potential applications in various fields, including catalysis and materials science .
Use in Homogeneous Catalysis
In both extensive industrial processes and scientific research, homogeneous catalysis frequently employs phosphine ligands . Lithium Diphenylphosphanide, being a phosphine ligand, can be used in a variety of significant reactions .
Use in Cu-free Sonogashira and Suzuki–Miyaura Cross-Coupling Reactions
The catalytic activity of the palladium(II) phosphine aldehyde complexes, which can be synthesized using Lithium Diphenylphosphanide, was investigated in Cu-free Sonogashira and Suzuki–Miyaura cross-coupling reactions . This shows the potential of Lithium Diphenylphosphanide in facilitating important chemical reactions .
Mecanismo De Acción
Target of Action
Lithium Diphenylphosphanide is a compound that contains lithium and the organophosphorus anion with the formula (C6H5)2PLi Lithium, a component of the compound, has been known to interact with several targets, including inositol monophosphatase (impa) and glycogen synthase kinase-3 (gsk-3) . These enzymes play crucial roles in various cellular processes, including cell signaling and neuroprotection .
Mode of Action
For instance, lithium inhibits the enzyme IMPA, leading to a decrease in inositol levels . It also inhibits GSK-3, a key enzyme involved in various cellular processes . These interactions result in changes in neurotransmission and intracellular signaling pathways .
Biochemical Pathways
Lithium affects several biochemical pathways. It modulates neurotransmitters, leading to a readjustment between excitatory and inhibitory activities . For example, lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain . It also enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system . These actions ultimately modulate neurotransmission and regulate gene transcription .
Pharmacokinetics
It’s important to note that the compound is an air-sensitive solid that reacts with water . This suggests that its bioavailability could be influenced by these properties.
Result of Action
Lithium, a component of the compound, has been shown to have neuroprotective effects . It prevents apoptosis and promotes cellular longevity . These effects are likely due to lithium’s action on various cellular targets and its influence on neurotransmission and intracellular signaling pathways .
Action Environment
The action of Lithium Diphenylphosphanide can be influenced by various environmental factors. For instance, its reactivity with water suggests that its stability and efficacy could be affected by the presence of moisture . Furthermore, as an air-sensitive solid, its stability could also be influenced by exposure to air . Therefore, the environment in which Lithium Diphenylphosphanide is stored and used can significantly impact its action.
Safety and Hazards
Lithium Diphenylphosphanide is an air-sensitive solid . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
lithium;diphenylphosphanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10P.Li/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUYEGHEUWHKIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)[P-]C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10LiP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392839 | |
| Record name | Lithium diphenylphosphanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65567-06-8 | |
| Record name | Lithium diphenylphosphanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium diphenylphosphide solution | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Lithium Diphenylphosphanide interact with organometallic compounds like Digallium Subiodide?
A1: Lithium Diphenylphosphanide acts as a nucleophile, attacking the electrophilic Gallium centers in Digallium Subiodide []. This interaction results in the replacement of both iodine atoms in the Digallium Subiodide with two diphenylphosphanido groups, leading to the formation of a four-membered Ga2P2 heterocycle []. This reaction highlights the ability of Lithium Diphenylphosphanide to cleave Ga-Ga bonds and form new Ga-P bonds.
Q2: Can Lithium Diphenylphosphanide be used to introduce phosphorus-containing functional groups into organic molecules?
A2: Yes, Lithium Diphenylphosphanide readily reacts with halogenated organic compounds, enabling the introduction of diphenylphosphino groups []. For instance, it reacts with 1,2-bis(chloromethyl)heptalene, substituting the chlorine atoms with diphenylphosphino groups, ultimately yielding the corresponding bis-phosphine derivative []. This reaction showcases the potential of this reagent in synthesizing phosphorus-containing organic molecules.
Q3: Are there any challenges associated with using Lithium Diphenylphosphanide in synthesis?
A3: While a powerful reagent, Lithium Diphenylphosphanide can be challenging to handle. It is highly air-sensitive and the resulting phosphine products are prone to oxidation []. This necessitates conducting reactions under inert atmosphere conditions. Purification can also be challenging due to the compounds' sensitivity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



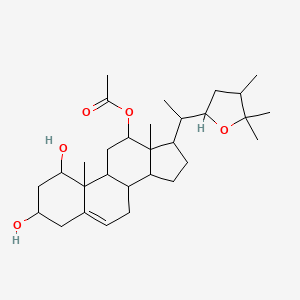
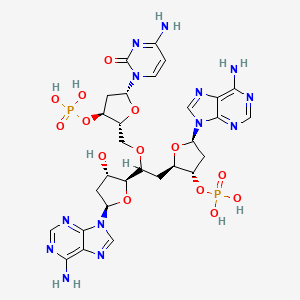
![methyl (2R,4S,5R,6R)-2-[[(3aR,4R,6R,6aR)-4-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxy]-5-acetamido-4-acetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1231906.png)
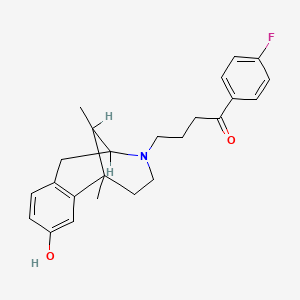
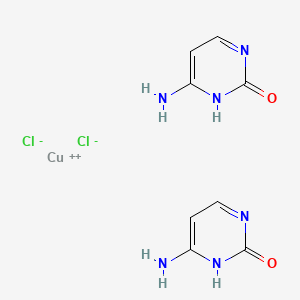
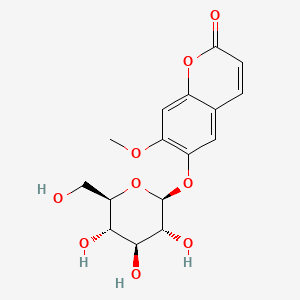

![(1S,22S,23S,25R,26R,28S,31S,33S)-22-Hydroxy-1,10,10,12,12,30,30,36-octamethyl-28-(2-methylprop-1-enyl)-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B1231915.png)
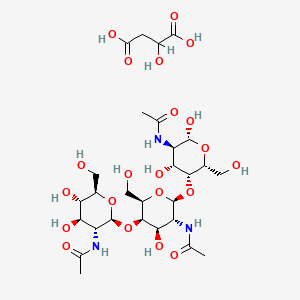
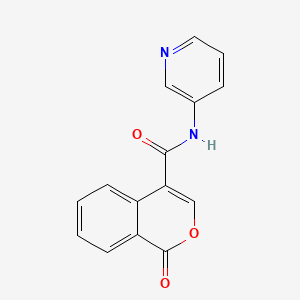

![1-(4-Chlorophenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-4-pyrazolecarboxylic acid](/img/structure/B1231924.png)
![1-[[5-Bromo-1-[cyclopropyl(oxo)methyl]-2,3-dihydroindol-7-yl]sulfonyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1231925.png)
![5-(1-Ethyl-3-methyl-4-pyrazolyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxylic acid](/img/structure/B1231927.png)